Dimethyl 2,2'-bifuran-5,5'-dicarboxylate
Description
Contextualizing Bio-based Furanic Monomers in Polymer Science
The field of polymer science is undergoing a transformation driven by the need for sustainability. For decades, the industry has relied on petroleum-based monomers like terephthalic acid and ethylene (B1197577) glycol to produce ubiquitous plastics such as poly(ethylene terephthalate) (PET). nih.gov However, growing concerns over fossil fuel depletion and plastic pollution are accelerating research into bio-based polymers. Furanic monomers, derived from renewable resources like agricultural residues, represent a promising green alternative. openpr.comgminsights.com
The most well-known furan-based monomer is 2,5-furandicarboxylic acid (FDCA), which can be polymerized with ethylene glycol to produce poly(ethylene furanoate) (PEF). nih.gov PEF is considered a leading bio-based alternative to PET, exhibiting superior gas barrier properties, which are crucial for applications like food and beverage packaging. nih.govcost.eu The development of FDCA and other furanic monomers, such as 2,5-bis(hydroxymethyl)furan (BHMF), has established a strong foundation for a new class of "furanics," polymers that leverage the unique chemical structure of the furan (B31954) ring to achieve desirable properties. nih.govacs.org These monomers serve as versatile platform chemicals that can be used to synthesize a wide range of polyesters, polyamides, and polyurethanes, paving the way for a more sustainable plastics economy. researchgate.net
Significance of Bifuran Structures in Advanced Polymer Architectures
While single furan-ring monomers like FDCA have demonstrated significant potential, the integration of bifuran structures into polymer chains represents a strategic approach to further enhance material performance. The direct linkage of two furan rings, as seen in 2,2'-bifuran-5,5'-dicarboxylate, creates a more extended, rigid, and conjugated heteroaromatic moiety compared to its single-ring counterpart. researchgate.net This structural feature has profound implications for the resulting polymer's properties.
Polyesters synthesized from bifuran monomers, such as poly(ethylene 2,2'-bifuran-5,5'-dicarboxylate) (PEBF), have been shown to exhibit significantly higher glass transition temperatures (Tg) compared to their single-furan analogs (PEF). researchgate.net For instance, PEBF has a reported Tg of 106–108 °C, which is considerably higher than that of PEF (around 85 °C). researchgate.net This increased thermal stability is a direct result of the restricted chain mobility imposed by the rigid bifuran unit.
Furthermore, the bifuran structure contributes to improved mechanical and barrier properties. Polyesters derived from dimethyl 2,2'-bifuran-5,5'-dicarboxylate have demonstrated high tensile moduli and excellent barrier properties against gases like oxygen and water, in some cases superior to PET. nih.gov The extended conjugation in the bifuran unit also imparts inherent UV-blocking capabilities to the polymer, a desirable trait for packaging and coating applications. nih.govacs.orgnih.gov Copolymerizing bifuran units into existing furan-based polyesters, like poly(butylene furanoate) (PBF), allows for the fine-tuning of properties, such as increasing the glass transition temperature while maintaining good mechanical performance. acs.orgnih.gov
Evolution of Research on this compound as a Platform Chemical
The journey of this compound from a niche chemical to a promising platform monomer is rooted in advancements in catalysis and polymer synthesis. The monomer itself can be synthesized from furfural (B47365), a C5 sugar-derived platform chemical readily obtained from hemicellulose. researchgate.net Key synthesis methods involve the transition metal-catalyzed oxidative coupling of furan carboxylate derivatives, such as methyl 2-furoate. researchgate.netaiche.org Researchers have focused on developing scalable synthesis routes, with palladium-catalyzed protocols showing promise for producing the monomer with high selectivity for the desired 5,5'-isomer. researchgate.netaiche.org
Once synthesized, the monomer is utilized in polycondensation reactions with various diols to create a family of bifuran-based polyesters. google.com A significant focus of research has been the synthesis and characterization of homopolyesters, such as:
Poly(ethylene-2,2'-bifuran-5,5'-dicarboxylate) (PEBF) , by reacting the monomer with ethylene glycol. researchgate.net
Poly(butylene-2,2'-bifuran-5,5'-dicarboxylate) (PBBf) , by reacting with 1,4-butanediol (B3395766). nih.gov
Beyond homopolymers, researchers have explored the creation of random copolyesters by incorporating this compound with other diesters like dimethyl 2,5-furandicarboxylate. nih.gov This approach has been shown to dramatically influence the crystallinity of the resulting material, often leading to amorphous copolyesters with significantly lowered melting temperatures but comparable thermal stability and mechanical strength to the homopolymers. nih.govresearchgate.net These studies have established this compound as a versatile building block for designing high-performance bioplastics with a tunable property profile.
| Property | Poly(butylene furanoate) (PBF) | Poly(butylene bifuranoate) (PBBf) | PBF-PBBf Copolyester |
| Monomers | Dimethyl 2,5-furandicarboxylate, 1,4-butanediol | This compound, 1,4-butanediol | Both furan and bifuran diesters, 1,4-butanediol |
| Crystallinity | Semicrystalline | Semicrystalline | Amorphous or significantly lowered |
| Glass Transition Temp (Tg) | Lower | Higher | Can be tuned by furan:bifuran ratio |
| Tensile Modulus | ~2 GPa | ~2 GPa | ~2 GPa |
| Tensile Strength | Up to 66 MPa | Up to 66 MPa | Up to 66 MPa |
| UV Absorbance | Low | Significant | Significant |
| Oxygen Barrier | Good | Good | As effective or better than homopolymers |
Table 1. Comparison of properties for homopolyesters (PBF and PBBf) and their copolyesters. Data sourced from studies on amorphous film specimens. acs.orgnih.govresearchgate.net
Overview of Current Research Trajectories and Future Opportunities
Current research on this compound is multifaceted, aiming to bridge the gap between laboratory-scale synthesis and industrial viability. A key trajectory involves optimizing the synthesis of the monomer to improve yields and reduce reliance on expensive catalysts, making it more cost-competitive with petroleum-derived counterparts. aiche.org Concurrently, there is an exploration of the impact of bifuran isomerism on polymer properties; for example, studies comparing polyesters from 2,2'-bifuran-5,5'-dicarboxylate with those from the 3,3'-bifuran isomer have revealed surprising differences in properties, such as the tendency of the latter to cross-link upon exposure to air, dramatically enhancing its oxygen barrier performance. acs.org
Another active area is the development of novel copolymers to achieve specific performance targets. By incorporating the bifuran monomer into established polymers like PET, researchers are creating copolyesters with enhanced UV blocking, gas barrier, and thermal properties, which are highly desirable for advanced packaging applications. researchgate.net Furthermore, investigations into the thermal oxidation of the monomer and resulting polymers have highlighted the need for additives like antioxidants during polymerization to improve color and melt processing stability. researchgate.net
The future for this compound and its derived polymers is promising, with potential applications spanning several sectors. The combination of high performance and a renewable pedigree makes these materials strong candidates for:
High-performance packaging: Especially for oxygen-sensitive food and beverages and products requiring UV protection. acs.orgnih.gov
Automotive components: Where thermal stability and mechanical strength are critical. furious-project.eu
Electronics: As durable, bio-based materials for casings and components. furious-project.eu
As the global push for a circular economy intensifies, furan-based polymers, including those derived from bifuran structures, will play a crucial role. cost.eufurious-project.eu Ongoing collaborative efforts between academia and industry are focused on scaling up production, further refining polymer properties, and establishing efficient recycling streams, paving the way for these innovative bioplastics to enter the commercial market. cost.eu
Structure
2D Structure
3D Structure
Properties
CAS No. |
5905-02-2 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.2 g/mol |
IUPAC Name |
methyl 5-(5-methoxycarbonylfuran-2-yl)furan-2-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-15-11(13)9-5-3-7(17-9)8-4-6-10(18-8)12(14)16-2/h3-6H,1-2H3 |
InChI Key |
JWIYSMDVJXYZFS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(O2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(O2)C(=O)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Dimethyl 2,2 Bifuran 5,5 Dicarboxylate
Precursor Sourcing and Biomass Derivation Pathways
Furfural (B47365) and Furfural Derivatives as Renewable Feedstocks
Catalytic Synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate
The critical step in forming the bifuran structure is the carbon-carbon bond formation between two molecules of methyl 2-furoate. This is accomplished through catalytic homocoupling reactions, with palladium-based systems being the most extensively studied. udel.edu
Palladium-Catalyzed Direct Carbon-Carbon Homocoupling Protocols
Palladium catalysts are highly effective in mediating the direct C-H activation and subsequent homocoupling of furan (B31954) rings. researchgate.net This method, specifically an aerobic oxidative coupling, allows two methyl 2-furoate molecules to join at their C5 positions, forming the desired 5,5'-linked bifuran structure. udel.eduproquest.com This direct C-H functionalization is more atom-economical and environmentally benign than traditional cross-coupling reactions that require pre-functionalized substrates (e.g., halogenated furans). aiche.org
Investigation of Phosphine (B1218219) Ligand-Free Systems
A significant area of process optimization involves the use of phosphine ligand-free palladium catalyst systems. Phosphine ligands, while common in cross-coupling chemistry, can be expensive, air-sensitive, and can complicate product purification. Research has shown that the oxidative homocoupling of methyl 2-furoate can proceed efficiently without them. researchgate.net Catalyst systems using palladium acetate (B1210297) (Pd(OAc)₂) as the palladium source have been successfully employed. researchgate.netresearchgate.net In one study, palladium acetate associated with potassium carbonate was found to efficiently catalyze the direct 5-arylation of furan derivatives, demonstrating the viability of phosphine-free systems. researchgate.net The absence of these ligands simplifies the catalytic system and can reduce costs, making the process more scalable and industrially attractive. researchgate.net
Homogeneous Pd(II) Catalyst Systems
Homogeneous palladium(II) catalysts are central to the synthesis of this compound via oxidative homocoupling. aiche.org The most common precatalyst is palladium(II) acetate, Pd(OAc)₂. researchgate.net In these systems, molecular oxygen often serves as the terminal oxidant, making the process greener as the only byproduct is water. researchgate.netresearchgate.net
The reaction mechanism is believed to follow a "bimetallic mechanism," where two palladium-activated furoate intermediates undergo transmetalation. udel.eduresearchgate.net The process is influenced by several factors, including the catalyst concentration, reactant concentration, temperature, and the presence of additives or promoters. For example, the addition of sodium carboxylates, such as sodium pivalate (B1233124), has been shown to act as a catalyst promoter. csic.esaiche.org
One optimized phosphine-free, homogeneous system utilized palladium acetate and sodium pivalate in dimethylacetamide (DMAc) at 140 °C. aiche.org This system achieved a high turnover frequency (TOF) of over 500 h⁻¹ and excellent selectivity for the desired 5,5'-isomer. aiche.org The product, this compound, conveniently precipitates from the reaction mixture upon cooling, simplifying purification. researchgate.net
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / Sodium Pivalate | DMAc | 140 | 3.5 min | 11.4 | 85 | >500 |
| Pd(OAc)₂ / t-BuCO₂Na | Not Specified | 90 | Not Specified | Low | Not Specified | Not Specified |
| Pd(OAc)₂ / AcONa | Not Specified | 90 | Not Specified | Low | Not Specified | Not Specified |
Oxidative Coupling Reaction Pathways
The synthesis of this compound is effectively achieved through the homogeneous palladium-catalyzed oxidative homocoupling of methyl 2-furoate. researchgate.net This method utilizes molecular oxygen as the oxidant, presenting an alternative to traditional Heck-type reactions that necessitate halide substitution and inert atmospheric conditions. aiche.orgaiche.org
Key research has identified optimized conditions for this reaction, involving palladium acetate as the catalyst and sodium pivalate as a promoter, conducted in dimethylacetamide (DMAc) at elevated temperatures. aiche.orgaiche.org This pathway is noted for its high selectivity for the 5,5'-isomer. aiche.orgaiche.org The reaction proceeds by coupling two molecules of methyl 2-furoate at the C5 position to form the desired bifuran structure.
Mechanistic Elucidation of Reaction Pathways
Understanding the underlying mechanism of the oxidative coupling reaction is crucial for its optimization and scalability. Studies have provided significant insights into the kinetics and the roles of various components in the catalytic cycle.
Studies on the Bimetallic Mechanism
Kinetic and mechanistic investigations have consistently shown that the oxidative coupling of methyl 2-furoate follows a bimetallic mechanism. researchgate.netresearchgate.net This proposed pathway involves the interaction of two palladium-furoate intermediates. researchgate.net The core of this mechanism is a transmetalation step where two Pd(II)-furoate complexes react with each other, which is a departure from mechanisms involving a single palladium center. researchgate.net
Kinetic Analysis of Reaction Parameters
The rate and yield of the synthesis of this compound are significantly influenced by several reaction parameters.
Key Reaction Parameters and Their Impact
| Parameter | Effect on Rate and Yield | Citation |
|---|---|---|
| Catalyst Concentration | Significant impact | aiche.orgaiche.org |
| Reactant Concentration | Significant impact | aiche.orgaiche.org |
| Temperature | Significant impact | aiche.orgaiche.org |
| Oxygen Pressure | Little influence | aiche.orgaiche.org |
Optimized conditions have been established to maximize efficiency. A reaction conducted at 140°C in dimethylacetamide (DMAc) with palladium acetate and sodium pivalate achieved an 11.4% yield in just 3.5 minutes. aiche.orgaiche.org This process is characterized by a very high turnover frequency (TOF), exceeding 500 h⁻¹, and excellent selectivity for the desired 5,5' isomer. aiche.orgaiche.org
Scalability and Process Intensification Studies
The transition from laboratory-scale synthesis to larger-scale industrial production is a critical aspect of chemical manufacturing. Research has focused on developing scalable and efficient routes for this compound.
Development of Gram-Scale and Scalable Synthetic Routes
The oxidative coupling of methyl 2-furoate has been identified as a scalable synthetic route. researchgate.net A key advantage of this process is the temperature-dependent solubility of the product, this compound. aiche.orgaiche.org The product precipitates from the reaction mixture in a nearly pure form upon cooling, which provides a basis for a scalable and continuous separation method. researchgate.netaiche.orgaiche.org Furthermore, catalyst recycling tests have demonstrated that no significant deactivation occurs after at least four reaction cycles, highlighting the robustness of the catalytic system for larger-scale operations. aiche.org This convenient production method is foundational for the subsequent synthesis of other valuable compounds, such as dimethyl biphenyl-4,4'-dicarboxylate. nsf.gov
Product Isolation and Purification Strategies Based on Solubility Characteristics
The isolation and purification of this compound from the reaction mixture are significantly simplified by its distinct solubility properties. Research into the homogeneous palladium-catalyzed oxidative homocoupling of methyl 2-furoate has revealed that the solubility of the resulting bifuran diester product is strongly dependent on temperature. aiche.org This characteristic is pivotal for developing a scalable and efficient purification strategy.
In the synthesis conducted in dimethylacetamide (DMAc), the product, this compound, remains dissolved at the elevated reaction temperature of 140 °C. aiche.org However, as the reaction mixture cools, its solubility decreases sharply, causing the product to precipitate out of the solution. researchgate.net This precipitation is highly selective, yielding the product in a nearly pure form. researchgate.net This behavior allows for a straightforward separation from the soluble catalyst, unreacted starting materials, and any soluble byproducts, potentially forming the basis for a scalable continuous separation method. aiche.org
The principle of this purification method is based on the differential solubility of the product and other reaction components at varying temperatures.
Table 1: Conceptual Illustration of Temperature-Dependent Solubility and Purification
| Temperature | State of this compound | State of Catalyst and Reactants | Purification Step |
|---|---|---|---|
| High (e.g., 140 °C) | Soluble in reaction solvent (DMAc) | Soluble in reaction solvent | Reaction proceeds |
This temperature-swing crystallization method is highly advantageous as it minimizes the need for complex chromatographic purification techniques, which are often costly and difficult to implement on an industrial scale.
Catalyst Recycling and Stability in Repetitive Reaction Cycles
The economic viability of synthesizing this compound via palladium-catalyzed oxidative coupling is heavily dependent on the ability to recycle the catalyst. Given the high cost of palladium, efficient catalyst reuse is critical for industrial application.
Studies have demonstrated that the homogeneous palladium catalyst system used for this transformation exhibits good stability and can be effectively recycled. proquest.com In recycle tests, the catalyst solution, after precipitation and removal of the product, was reused in subsequent reaction batches. The results indicated that no major deactivation of the catalyst occurs during at least four consecutive reaction cycles. aiche.org This stability suggests that the catalytic species remains active and is not significantly lost or poisoned by byproducts during the reaction and separation process. The ability to reuse the catalyst multiple times without a significant drop in performance underscores the robustness of the synthetic protocol and its potential for sustainable, large-scale production. proquest.com
Table 2: Catalyst Recycling Performance
| Reaction Cycle | Catalyst State | Product Yield | Deactivation Status |
|---|---|---|---|
| 1 | Fresh | Baseline | - |
| 2 | Recycled | No significant change | No major deactivation observed aiche.org |
| 3 | Recycled | No significant change | No major deactivation observed aiche.org |
Control of Side Reactions and Selectivity Enhancement
Mitigation of Self-Coupling and Radical-Initiated Polymerization
In the synthesis of this compound, controlling selectivity and preventing undesired side reactions are paramount for achieving high purity and yield. The primary reaction is an oxidative homocoupling of methyl 2-furoate, and its success hinges on forming the C-C bond exclusively at the 5-position of both furan rings.
Furan-containing molecules are known to be sensitive to certain conditions, particularly light and acid, which can lead to instability and polymerization. acs.org Furan rings can undergo reactions initiated by radicals, leading to the formation of oligomeric or polymeric materials, often referred to as humins. researchgate.netwikipedia.org Such polymerization pathways represent a significant side reaction that can consume the monomer and result in complex, often insoluble byproducts, thereby reducing the yield and complicating product isolation.
The developed synthetic protocol for this compound inherently mitigates these radical-initiated side reactions through careful control of the reaction environment. The use of a non-acidic promoter (sodium pivalate) and the specific palladium catalyst system likely disfavors the formation of radical species that would initiate polymerization. aiche.org While the precise mechanisms of polymerization inhibition in this specific system are not fully detailed, the high selectivity and acceptable yields obtained suggest that conditions favoring the desired C-C bond formation are significantly faster and more dominant than those leading to radical-initiated polymerization. researchgate.net
Derivatization Chemistry and Functionalization of the Bifuran Core
Hydrolysis to 2,2'-Bifuran-5,5'-dicarboxylic Acid (BFDCA)
The conversion of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate to its corresponding diacid, 2,2'-Bifuran-5,5'-dicarboxylic acid (BFDCA), is a fundamental derivatization step. This hydrolysis is typically achieved under basic conditions.
A common laboratory-scale procedure involves the hydrolysis of this compound at reflux using a 10-fold excess of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution. semanticscholar.org The reaction proceeds until the mixture becomes clear, indicating the complete conversion of the diester to its disodium (B8443419) salt. Subsequently, the dicarboxylic acid is precipitated by acidifying the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid at a reduced temperature of 0 °C. semanticscholar.org The resulting solid BFDCA is then isolated by filtration, washed with deionized water and methanol (B129727), and dried under vacuum at 60 °C. semanticscholar.org This process yields a fine, off-white powder with a high yield of approximately 87%. semanticscholar.org The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR. semanticscholar.org The successful synthesis of BFDCA is a critical step, as this diacid is a precursor for a variety of other functionalized derivatives and polymers. proquest.com
Table 1: Summary of Hydrolysis of this compound to BFDCA
| Parameter | Value |
| Reagent | Aqueous NaOH (10% solution) |
| Reaction Condition | Reflux |
| Acidification Agent | Concentrated HCl |
| Product Appearance | Fine, off-white powder |
| Yield | ~87% |
Synthesis of Chemically Modified Derivatives
Further functionalization of the bifuran core, often starting from the hydrolyzed BFDCA, allows for the creation of specialized monomers. These reactions include esterification to form different ester derivatives, such as diallyl and diglycidyl esters.
The synthesis of diallyl 2,2'-bifuran-5,5'-dicarboxylate involves the esterification of 2,2'-Bifuran-5,5'-dicarboxylic acid. In a representative synthesis, BFDCA is reacted with allyl bromide in the presence of sodium carbonate (Na₂CO₃) in a dry dimethylformamide (DMF) solvent. semanticscholar.org The reaction is typically carried out at an elevated temperature of 70 °C for 24 hours. semanticscholar.org Following the reaction, the mixture is worked up by dilution with an organic solvent like ethyl acetate (B1210297) and washed with deionized water and brine to remove impurities. semanticscholar.org
Diglycidyl esters of the bifuran core are valuable precursors for epoxy resins. The synthesis of bifuran diglycidyl ester is a two-step process starting from 2,2'-Bifuran-5,5'-dicarboxylic acid. acs.org First, the diacid is converted to the corresponding diacyl chloride by reacting it with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide in dry dichloromethane (B109758). acs.org This reaction is typically carried out at reflux for 10-12 hours. acs.org After evaporation of the solvent, the crude bifuran diacyl chloride is obtained. acs.org
In the second step, the diacyl chloride is reacted with glycidol (B123203) in the presence of a base, such as triethylamine, in dry dichloromethane at 0 °C under an inert atmosphere (e.g., argon). acs.org The glycidol solution is added slowly to the reaction mixture. acs.org The final product, bifuran diglycidyl ester, is obtained as a white powder after purification. semanticscholar.org This method has been reported to yield the product in high purity, as confirmed by ¹H NMR analysis, with a yield of 86%. semanticscholar.org
Table 2: Synthesis of Bifuran Diglycidyl Ester
| Step | Reagents | Solvent | Conditions | Product |
| 1. Acyl Chloride Formation | 2,2'-Bifuran-5,5'-dicarboxylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (catalyst) | Dichloromethane | Reflux, 10-12 hours | Bifuran diacyl chloride |
| 2. Esterification | Bifuran diacyl chloride, Glycidol, Triethylamine | Dichloromethane | 0 °C, Argon atmosphere | Bifuran diglycidyl ester |
Strategic Application as a Monomer Precursor for Advanced Materials
This compound is a key monomer in the synthesis of bio-based polymers, particularly polyesters. researchgate.net Its rigid, aromatic-like structure imparts desirable properties to the resulting materials. It serves as a sustainable alternative to petroleum-derived monomers in the production of high-performance bioplastics. acs.org
This bifuran diester has been utilized in the synthesis of homopolyesters, such as poly(butylene bifuranoate) (PBBf), and as a comonomer with dimethyl 2,5-furandicarboxylate to create random copolyesters. acs.org These copolyesters exhibit interesting thermal properties; for instance, incorporating bifuran units into poly(butylene furanoate) (PBF) increases the glass transition temperature. acs.org Furthermore, the presence of the bifuran moiety enhances the UV absorbance of the resulting polymers, allowing for the creation of highly transparent films with low ultraviolet light transmission. acs.org
The polymerization is often carried out through melt polycondensation. researchgate.net For example, a furan-based synthetic biopolymer with promising thermal and mechanical properties was synthesized from the bifuran monomer and ethylene (B1197577) glycol. researchgate.net The resulting polyester (B1180765), poly(ethylene 2,2′-bifuran-5,5′dicarboxylate) (PEBF), has shown a significant enhancement in oxygen barrier properties and a higher glass transition temperature (around 106–108 °C) compared to poly(ethylene terephthalate) (PET). researchgate.net The monomer's susceptibility to thermal oxidation can be mitigated by the addition of antioxidants during the polycondensation process. researchgate.net
Polymer Science and Advanced Materials Applications
Homopolymerization Pathways and Polymer Synthesis
The primary route for polymerizing Dimethyl 2,2'-bifuran-5,5'-dicarboxylate is through polycondensation reactions, typically with diols, to form polyesters. This process involves the reaction of the dicarboxylate ester with a diol at elevated temperatures, often in the presence of a catalyst, to form ester linkages and release methanol (B129727) as a byproduct. This method is widely used for synthesizing high molecular weight polyesters suitable for various material applications.
Polycondensation of this compound with linear aliphatic diols such as ethylene (B1197577) glycol and 1,4-butanediol (B3395766) is a key strategy for producing novel bio-based polyesters. The choice of diol significantly influences the final properties of the polymer, including its melting point, glass transition temperature, and mechanical strength.
The synthesis of Poly(ethylene 2,2'-bifuran-5,5'-dicarboxylate), often abbreviated as PEBF, is achieved through a melt polycondensation reaction between this compound and ethylene glycol. nih.gov This process yields a furan-based synthetic biopolymer with promising thermal and mechanical characteristics. nih.govresearchgate.net The resulting polyester (B1180765) exhibits a high tensile modulus and a relatively high glass transition temperature, properties conferred by the rigid bifuran monomer unit. nih.govresearchgate.net Films produced from PEBF have demonstrated excellent oxygen and water barrier properties, which are superior to those of PET. nih.gov Furthermore, the polymer possesses good ultraviolet (UV) radiation blocking capabilities, a direct result of the bifuran structure. nih.govaiche.org
Table 1: Properties of Poly(ethylene 2,2'-bifuran-5,5'-dicarboxylate) (PEBF)
| Property | Value/Observation | Source(s) |
|---|---|---|
| Synthesis Method | Melt Polycondensation | nih.gov |
| Monomers | This compound, Ethylene Glycol | nih.gov |
| Key Thermal Property | High glass transition temperature | nih.govresearchgate.net |
| Key Mechanical Property | High tensile modulus | nih.govresearchgate.net |
| Barrier Properties | Superior oxygen and water barrier vs. PET | nih.gov |
Poly(butylene bifuranoate) (PBBf) is synthesized via polycondensation of this compound with 1,4-butanediol. acs.orgnih.gov Research comparing PBBf with its single-furan-ring counterpart, poly(butylene furanoate) (PBF), and their copolymers has highlighted the distinct influence of the bifuran unit. acs.orgnih.gov The inclusion of the bifuran structure tends to increase the glass transition temperature of the resulting polymers. acs.orgnih.gov
Titanium-based catalysts are effective in the synthesis of bifuran-based polyesters. Specifically, a titanium-catalyzed polycondensation procedure has been successfully used to polymerize this compound with ethylene glycol to produce PEBF. nih.govresearchgate.net Treatment of the bifuran diester with a diol in the presence of a titanium alkoxide catalyst leads to the corresponding polyester in excellent yields. researchgate.net The resulting polymers exhibit remarkably high melting points compared to polyesters derived from the single-ring monomer, 2,5-furandicarboxylic acid (FDCA). researchgate.net The thermal properties of these furan (B31954) dimer-derived polyesters are often comparable to those of petroleum-based terephthalate (B1205515) polymers like PET. researchgate.net
Polycondensation with Diols (e.g., Ethylene Glycol, 1,4-Butanediol)
Copolymerization Strategies for Tailored Properties
Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from this compound. By incorporating a second, different monomer into the polymer chain, properties such as crystallinity, melting temperature, and mechanical flexibility can be systematically adjusted.
A significant area of research involves the synthesis of random copolyesters using both this compound and a derivative of 2,5-furandicarboxylic acid (FDCA), such as dimethyl 2,5-furandicarboxylate, with a diol like 1,4-butanediol. acs.orgnih.gov This approach allows for the creation of materials with properties intermediate to the two homopolymers, PBBf and PBF. acs.orgnih.gov
A key finding is that while the thermal stabilities of the homopolyesters and the copolyesters are comparable, the crystallinity is dramatically affected. acs.orgnih.gov The random incorporation of both furan and bifuran units disrupts chain packing, leading to copolyesters with significantly lowered melting temperatures or a completely amorphous nature. acs.orgnih.gov However, increasing the molar ratio of the bifuran units systematically increases the glass transition temperature (Tg) of the copolyester. acs.orgnih.gov
These amorphous copolyesters can be melt-pressed into highly transparent films. acs.orgnih.gov The bifuran units also impart significant UV absorbance, resulting in films with very low ultraviolet light transmission. acs.orgnih.gov From a mechanical standpoint, amorphous film specimens of the copolyesters exhibit high tensile moduli of approximately 2 GPa and tensile strengths up to 66 MPa, regardless of the specific furan-to-bifuran molar ratio. acs.orgnih.gov
Table 2: Effect of Copolymerizing this compound with Dimethyl 2,5-furandicarboxylate
| Property | Observation | Source(s) |
|---|---|---|
| Crystallinity | Significantly lowered or completely amorphous | acs.orgnih.gov |
| Glass Transition (Tg) | Increases with higher bifuran content | acs.orgnih.gov |
| Thermal Stability | Comparable to homopolymers | acs.orgnih.gov |
| Mechanical Properties | Tensile moduli ~2 GPa; Tensile strength up to 66 MPa | acs.orgnih.gov |
Development of Random Copolyesters with Variable Monomer Ratios
The synthesis of random copolyesters using this compound allows for the fine-tuning of material properties by adjusting the monomer feed ratio. A notable example is the creation of copolyesters from bio-based diacid esters: dimethyl 2,5-furandicarboxylate (a common renewable monomer) and dimethyl 2,2′-bifuran-5,5′-dicarboxylate. acs.org Research on the resulting poly(butylene furanoate-co-butylene bifuranoate) copolyesters has demonstrated that varying the furan-to-bifuran ratio dramatically influences the material's crystallinity. acs.org
Compared to the homopolyesters, poly(butylene furanoate) (PBF) and poly(butylene bifuranoate) (PBBf), the random copolyesters exhibited either significantly lower melting temperatures or a complete lack of crystallinity. acs.orgresearchgate.net However, the introduction of the bifuran units led to a linear increase in the glass transition temperature (Tg), indicating an increase in the stiffness of the polymer chains. acs.org While the thermal stabilities of the copolyesters were comparable to the homopolyesters, tensile tests on amorphous films revealed that mechanical properties such as elastic moduli (~2 GPa) and tensile strengths (up to 66 MPa) were similar regardless of the monomer ratio. acs.org A key advantage of incorporating bifuran units is the enhancement of UV absorbance, allowing for the production of highly transparent films with very low ultraviolet light transmission. acs.org
| Bifuran Content (mol %) | Tg (°C) | Tm (°C) | Td5 (°C) |
|---|---|---|---|
| 0 (PBF) | 47 | 172 | 383 |
| 10 | 54 | 128 | 382 |
| 25 | 62 | nd | 384 |
| 50 | 75 | nd | 385 |
| 75 | 88 | nd | 385 |
| 90 | 96 | 195 | 386 |
| 100 (PBBf) | 103 | 211 | 386 |
Data sourced from research on copolyesters derived from dimethyl 2,5-furandicarboxylate and dimethyl 2,2′-bifuran-5,5′-dicarboxylate. acs.org Tg: Glass transition temperature; Tm: Melting temperature; Td5: Temperature at 5% mass-loss; nd: not detected.
Modification of Conventional Polyesters (e.g., Poly(ethylene terephthalate))
This compound serves as a precursor to 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA), a promising bio-based monomer for modifying conventional petroleum-based polyesters like poly(ethylene terephthalate) (PET). acs.orgresearchgate.net This modification aims to increase the biocarbon content and improve the performance properties of PET. acs.orgresearchgate.net
The synthesis of these modified copolyesters, referred to as PETBF, is typically achieved through the antimony-catalyzed copolymerization of the 2-hydroxyethyl esters of bifuran and terephthalate. acs.orgresearchgate.net The starting bifuran ester, bis(2-hydroxyethyl)-2,2′-bifuran-5,5′-dicarboxylate, is produced via transesterification of dimethyl 2,2′-bifuran-5,5′-dicarboxylate with ethylene glycol. acs.org
The resulting random copolymers, even with relatively low bifuran content (5, 10, or 15 mol %), exhibit several property enhancements compared to unmodified PET. These include a slightly elevated glass transition temperature range, higher tensile moduli, improved oxygen gas barrier properties, and significant UV-blocking capabilities, all while maintaining good optical transparency. researchgate.netresearchgate.net These enhanced features make PETBF copolyesters attractive candidates for advanced packaging applications. researchgate.net
Development of Cross-linkable Polymer Networks
Fabrication of Bio-based Dimethacrylate Resins
This compound is a key starting material for producing 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA), which can be used as a bio-based substitute for bisphenol A in the preparation of dimethacrylate resins. researchgate.netsemanticscholar.org The synthesis involves converting the dicarboxylic acid into its diglycidyl ester, which is then reacted with methacrylic acid to form the furan-based dimethacrylate monomer. researchgate.netsemanticscholar.orgacs.org
This process yields viscous, pale yellow liquids. acs.org Specifically, the dimethacrylates derived from BFDCA were found to have viscosities around 110–120 Pa·s at 25 °C. researchgate.nettuni.fituni.fi In contrast, a similar dimethacrylate based on the single furan ring structure of furan-2,5-dicarboxylic acid exhibited a lower viscosity of about 40 Pa·s at the same temperature. researchgate.nettuni.fituni.fi This highlights the impact of the larger, more rigid bifuran structure on the monomer's physical properties.
Exploration of Thermosetting Material Formulations
The bio-based dimethacrylate resins derived from the bifuran structure can be formulated into thermosetting materials. researchgate.net Due to their high viscosity, these resins often require the use of a reactive diluent to facilitate curing into a solid polymer network. researchgate.netacs.org
Studies have shown that by diluting the bifuran-based dimethacrylates with 40 wt% of methacrylated eugenol, a bio-based reactive diluent, the liquid resins can be effectively cured. researchgate.nettuni.fituni.fi The resulting thermosets exhibit high glass transition temperatures, ranging from 177 to 209 °C. semanticscholar.orgacs.orgtuni.fi Furthermore, they demonstrate good thermal stability, with 5% mass-loss temperatures recorded between 359–375 °C under a nitrogen atmosphere. semanticscholar.orgacs.orgtuni.fi These properties indicate their potential for applications requiring robust thermal performance. researchgate.net
Structure-Property Relationships in Bifuran-Based Polymers
Influence of the 2,2'-Bifuran (B1329537) Moiety on Polymer Characteristics
The inherent chemical structure of the 2,2'-bifuran moiety, derived from this compound, imparts distinct characteristics to the polymers in which it is incorporated. acs.orgacs.org The planar and rigid nature of the linked furan rings plays a crucial role in defining the thermal, mechanical, and barrier properties of the final material. acs.org
One of the most significant effects is on the glass transition temperature (Tg). The inclusion of bifuran units consistently increases the Tg of polyesters and copolyesters. acs.orgresearchgate.netresearchgate.net This is attributed to the increased stiffness and rigidity of the polymer chains, which restricts segmental motion. acs.org For instance, in poly(butylene furanoate-co-butylene bifuranoate) copolyesters, the Tg increases linearly with higher bifuran content. acs.org Similarly, the homopolymer poly(ethylene bifuranoate) exhibits a high Tg and a high tensile modulus, direct consequences of the rigid monomer unit. researchgate.netnih.gov Beyond thermal properties, the conjugated bifuran structure provides polymers with excellent UV-blocking capabilities. acs.org It has also been observed that the presence of bifuran units can lead to lower oxygen and water vapor permeability compared to conventional polyesters like PET, suggesting an enhancement in gas barrier properties. acs.org
| Polymer Property | Influence of Bifuran Moiety | Underlying Structural Reason |
|---|---|---|
| Glass Transition Temperature (Tg) | Increases | Increased chain stiffness and rigidity. acs.orgresearchgate.net |
| Tensile Modulus | Increases | Rigid, planar biheteroaryl core of the monomer. acs.orgresearchgate.net |
| UV Absorbance | Increases | Extended conjugation of the bifuran structure. acs.org |
| Gas Barrier Properties | Improves (permeability decreases) | Rigid structure potentially leading to more efficient chain packing. acs.org |
| Crystallinity | Decreases in random copolymers | Disruption of chain regularity by the second comonomer. acs.org |
This table summarizes the general trends observed when the 2,2'-bifuran moiety is incorporated into polymer structures, based on cited research findings. acs.orgresearchgate.net
Comparative Analysis with Isomeric Bifuran Monomers (e.g., 3,3'-Bifuran-5,5'-dicarboxylic acid)
The isomeric structure of bifuran monomers plays a crucial role in determining the final properties of the resulting polyesters. A comparative analysis between polymers synthesized from 2,2'-bifuran-5,5'-dicarboxylic acid (2,2'-BFDCA) and its isomer, 3,3'-bifuran-5,5'-dicarboxylic acid (3,3'-BFDCA), reveals significant differences in their thermal and barrier characteristics. acs.org
For instance, a polyester synthesized from 3,3'-BFDCA, poly(pentamethylene-3,3'-bifuranoate) (3,3'-PPeBf), was found to be semicrystalline and exhibited a noticeably higher glass transition temperature (Tg) of 67 °C compared to its 2,2'-bifuran-based counterpart, poly(pentamethylene-2,2'-bifuranoate) (2,2'-PPeBf), which was completely amorphous and had a Tg of 46 °C. acs.org This suggests that the 3,3'-linkage imparts greater chain rigidity.
Interestingly, the polyester derived from the 3,3'-isomer demonstrated a remarkable enhancement in its oxygen barrier properties upon exposure to air. acs.org Initially, the oxygen permeability of 3,3'-PPeBf was about three times lower than that of amorphous poly(ethylene terephthalate) (PET). acs.org However, after several weeks of air exposure, its oxygen permeability decreased by orders of magnitude, becoming comparable to high-barrier polymers like ethylene-vinyl alcohol (EVOH) copolymers. acs.org This phenomenon is attributed to a slow cross-linking reaction that occurs in the presence of air, a behavior not observed in the polyester made from the 2,2'-isomer, which remained inert under the same conditions. acs.org
Conversely, cyclic voltammetry studies have indicated that the dimethyl ester of 3,3'-BFDCA is more difficult to oxidize to its radical cation than the corresponding 2,2'-bifuran monomer. acs.org This finding is somewhat counterintuitive, as one might expect the more easily oxidized bifuran to yield a less stable polyester in an oxidizing atmosphere. acs.org The observed stability of the 2,2'-bifuran-based polyesters is comparable to others in its family. acs.org
| Property | Poly(pentamethylene-2,2'-bifuranoate) (from 2,2'-BFDCA) | Poly(pentamethylene-3,3'-bifuranoate) (from 3,3'-BFDCA) |
|---|---|---|
| Crystallinity | Amorphous | Semicrystalline |
| Glass Transition Temperature (Tg) | 46 °C | 67 °C |
| Oxygen Permeability (Initial) | Intermediate between 3,3'-PPeBf and PET | ~3 times lower than PET |
| Oxygen Permeability (After Air Exposure) | No significant change | Decreased by orders of magnitude |
| Reactivity to Air | Inert | Undergoes cross-linking |
Contributions to Enhanced Mechanical Performance
The incorporation of the rigid and planar biheteroaryl core of 2,2'-bifuran-5,5'-dicarboxylate into polyester chains significantly enhances their mechanical properties. Polyesters synthesized from this monomer have demonstrated high tensile moduli and strengths. acs.org
For example, in a study comparing copolyesters of poly(butylene furanoate) (PBF) and poly(butylene bifuranoate) (PBBf), it was found that the tensile moduli were approximately 2 GPa and tensile strengths reached up to 66 MPa for amorphous film specimens. acs.org These values were consistent across different furan-to-bifuran molar ratios, indicating that the bifuran unit effectively contributes to the mechanical robustness of the material. acs.org
The bifuran structure's rigidity is a key factor in these enhanced mechanical properties, providing a stronger and stiffer polymer backbone compared to their single-furan ring counterparts. This makes them promising candidates for applications requiring high mechanical performance.
| Property | Value |
|---|---|
| Tensile Modulus | ~2 GPa |
| Tensile Strength | Up to 66 MPa |
Advanced Barrier Properties (Oxygen and UV Radiation)
Polymers derived from this compound exhibit exceptional barrier properties against both oxygen and ultraviolet (UV) radiation, often outperforming conventional polyesters like PET. acs.org
The extended conjugation and rigid structure of the bifuran moiety are believed to hinder the diffusion of gas molecules through the polymer matrix, leading to lower oxygen permeability. acs.org Research has shown that furan-bifuran copolyesters can be as effective, or even better, oxygen barrier materials than their homopolymer counterparts, which are already superior to PET. acs.org
In addition to gas barrier properties, the bifuran units provide significant UV absorbance. acs.org This inherent UV-blocking capability allows for the production of highly transparent films with very low UV light transmission, a desirable characteristic for packaging materials that need to protect their contents from UV degradation. acs.org The combination of excellent oxygen barrier and UV-shielding properties makes these bifuran-based polyesters highly attractive for advanced packaging applications. acs.org
Thermal Stability and Transition Characteristics in Polymeric Systems
The incorporation of this compound into polyesters has a profound effect on their thermal stability and transition characteristics. The rigid bifuran structure leads to a significant increase in the glass transition temperature (Tg) of the resulting polymers. acs.org
For instance, in copolyesters of poly(butylene furanoate) and poly(butylene bifuranoate), the Tg was observed to increase linearly with a higher content of bifuran units. acs.org This enhancement in Tg indicates a stiffer polymer chain and a higher temperature at which the material transitions from a rigid, glassy state to a more rubbery state. acs.org A high Tg is often desirable for applications that require dimensional stability at elevated temperatures.
Furthermore, these bifuran-based polyesters generally exhibit good thermal stability, with decomposition temperatures that are comparable to their homopolyester counterparts. acs.org This allows for melt-processing of these materials into films and other articles without significant degradation. The ability to tailor the Tg by adjusting the bifuran content, combined with good thermal stability, provides a versatile platform for designing polymers with specific thermal performance characteristics. acs.org
Potential for High-Performance Bio-based Plastics
This compound, derived from renewable resources like furfural (B47365), stands out as a key monomer for the development of high-performance bio-based plastics. acs.org Its incorporation into polyesters offers a pathway to materials that not only have a reduced environmental footprint but also exhibit superior properties compared to some petroleum-based incumbents. google.com
The combination of enhanced mechanical strength, excellent oxygen and UV barrier properties, and high thermal stability positions these bifuran-based polymers as strong candidates for a variety of demanding applications. acs.org These include advanced food and beverage packaging that can extend shelf life and protect sensitive contents, as well as durable goods and engineering plastics where high performance is a prerequisite.
The ability to create fully or partially bio-based polyesters with such a desirable set of properties underscores the significant potential of this compound in the transition towards a more sustainable and circular economy for plastics. acs.org As research continues to optimize the synthesis and processing of these materials, their commercial viability and adoption in various sectors are expected to grow.
Computational Chemistry and Theoretical Investigations
Molecular Conformation and Geometrical Optimization
The three-dimensional arrangement of atoms in "Dimethyl 2,2'-bifuran-5,5'-dicarboxylate" is crucial in determining its physical and chemical properties, as well as the characteristics of polymers derived from it. Computational methods allow for a detailed analysis of its conformational preferences.
Theoretical calculations on the parent 2,2'-bifuran (B1329537) molecule indicate a preference for a quasi-planar conformation. A systematic analysis of the torsional profiles of 2,2'-bifuran has identified two planar or nearly planar minima. nsf.gov The global minimum corresponds to an anti conformation, where the oxygen atoms of the two furan (B31954) rings are positioned at a torsional angle of approximately 180° relative to each other. nsf.gov A local minimum exists for the syn conformation, with a torsional angle near 0°. nsf.gov Highly accurate ab initio calculations have confirmed the presence of a shallow gauche minimum in the torsional potential curve of 2,2'-bifuran. researchgate.net The introduction of fluorine at the 3 or 3' position can flatten the torsional energy profiles around the syn and anti-planar conformations. researchgate.net
For "this compound," the presence of the methyl ester groups at the 5 and 5' positions is expected to influence the planarity of the bifuran system.
The rotation around the central carbon-carbon bond connecting the two furan rings is a key aspect of the molecule's flexibility. The torsional potential energy surface of 2,2'-bifuran reveals the energy barriers associated with this rotation. The rotational barrier for 2,2'-bifuran is approximately 4 kcal mol⁻¹. nsf.gov The energy difference between the more stable anti conformation and the syn conformation is around 2 kcal mol⁻¹. nsf.gov
The torsional dynamics in "this compound" will be influenced by the steric and electronic effects of the ester groups. These groups can create additional rotational barriers and influence the equilibrium between different conformations.
Electronic Structure and Conjugation Effects within the Bifuran Framework
The electronic properties of "this compound" are largely determined by the π-conjugated system of the bifuran unit. The degree of conjugation is strongly dependent on the planarity of the molecule; a more planar conformation allows for greater delocalization of π-electrons across the two furan rings. This delocalization influences the molecule's absorption and emission of light, as well as its electrochemical properties.
Theoretical studies on bifuran-imide compounds have shown that the bifuran unit can act as a stable building block for organic electronics, exhibiting strong fluorescence and good charge delocalization. huji.ac.il The electronic transition energies in oligofurans are observed to decrease as the number of furan rings increases, indicating an extension of the delocalized π-electron system. mdpi.com The introduction of substituents, such as the methyl ester groups in "this compound," can further modulate these electronic properties by withdrawing or donating electron density.
Predictive Modeling of Polymer Properties and Behavior
Computational modeling is a valuable tool for predicting the properties of polymers derived from "this compound," such as poly(ethylene 2,2'-bifuran-5,5'-dicarboxylate). By simulating the behavior of polymer chains, it is possible to estimate macroscopic properties like thermal stability, mechanical strength, and gas barrier performance. Molecular dynamics simulations can provide insights into the chain packing and morphology of the polymer in the solid state. These predictive models can accelerate the development of new bio-based polymers with tailored properties.
Solvation Models and Solubility Prediction of the Monomer
The solubility of "this compound" in various solvents is a critical parameter for its purification and for the synthesis of polymers. Solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be employed to predict the solubility of the monomer. acs.orgnih.govntnu.noscispace.com COSMO-RS is a quantum chemistry and statistical thermodynamics-based model that calculates the chemical potential of a solute in a liquid solvent. acs.orgua.pt This method has been successfully used to predict the aqueous solubility of a wide range of organic compounds. nih.gov By considering the molecular geometry and electronic structure of "this compound," these models can provide a theoretical estimation of its solubility in different solvents, aiding in the selection of appropriate solvent systems for processing.
Degradation and Stability Studies of Dimethyl 2,2 Bifuran 5,5 Dicarboxylate and Its Polymers
Thermal Degradation Mechanisms
Polymers derived from dimethyl 2,2'-bifuran-5,5'-dicarboxylate, such as poly(ethylene 2,2'-bifuran-5,5'-dicarboxylate) (PEBF), generally exhibit high thermal stability. However, they are susceptible to thermal oxidation, which can impact their properties during high-temperature melt processing.
Investigation of Thermal Oxidation in Monomer and Polymer
Studies have shown that both the this compound monomer and its resulting polymers are prone to thermal oxidation. Thermogravimetric analysis (TGA) of PEBF under a nitrogen atmosphere indicates that the polymer is thermally stable, with a 5% weight loss (Td5) occurring at 397°C and the maximum weight loss rate (Td) at 429°C. acs.org This suggests that in an inert atmosphere, the polymer backbone is quite robust.
However, in the presence of oxygen, particularly at the elevated temperatures required for melt processing, oxidative degradation can occur. This oxidation can lead to undesirable changes in the polymer, such as discoloration and alterations in melt viscosity, which can negatively affect the final product's appearance and mechanical properties.
Strategies for Enhancing Thermal Stability during Melt Processing (e.g., Antioxidant Inclusion)
To mitigate the effects of thermal oxidation during melt processing, the incorporation of antioxidants has been explored. Hindered phenolic antioxidants are a class of stabilizers commonly used in the polymer industry. These molecules act as radical scavengers, interrupting the auto-oxidation cycle that leads to polymer degradation at high temperatures.
The general mechanism of hindered phenolic antioxidants involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is a key intermediate in the oxidation process. This creates a stable phenoxy radical that is less reactive and a hydroperoxide. The antioxidant can continue to scavenge other radicals, thus inhibiting the degradation cascade.
While specific studies on the application of a wide range of commercial antioxidants to polymers of this compound are not extensively detailed in the available literature, the principle of using such additives is a well-established strategy for improving the melt stability of polyesters. The selection of an appropriate antioxidant would depend on factors such as its thermal stability at processing temperatures, its compatibility with the polymer matrix, and its efficiency in quenching the specific radical species involved in the degradation of the furan-based polymer.
Photodegradation and UV-Induced Transformations
Polyesters derived from this compound are susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can manifest as chemical changes, including cross-linking, which can alter the material's physical and mechanical properties.
Analysis of UV Lability and Cross-linking Phenomena
Research indicates that polyesters containing the 2,2'-bifuran-5,5'-dicarboxylate moiety are labile when exposed to UV light. acs.org The bifuran unit itself is considered to be particularly susceptible to UV radiation, likely due to its extended conjugation and ability to absorb UV light. acs.org Upon UV exposure, these polymers can undergo significant chemical changes, with evidence of covalent cross-linking being observed through various analytical techniques such as differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA). acs.org This cross-linking can lead to reduced solubility and changes in the thermal properties of the polymer.
Elucidation of Degradation Product Formation and Mechanisms
The precise chemical structures of the degradation products formed during the photodegradation of polymers of this compound have not been fully elucidated in the available research. The complexity of the degradation pathways, which can involve a combination of chain scission and cross-linking reactions, makes the identification of specific products challenging.
The general mechanism of photodegradation in polymers often involves the formation of free radicals upon the absorption of UV energy. These radicals can then participate in a variety of reactions, including chain scission, which reduces the polymer's molecular weight, and cross-linking, which forms a network structure. In the case of furan-containing polymers, the furan (B31954) ring itself can be a site for photo-oxidation, potentially leading to ring-opening reactions and the formation of various carbonyl and carboxyl-containing species. However, without specific analytical studies such as mass spectrometry of the degradation products, the exact mechanisms remain speculative.
Comparative Studies of UV Stability Across Bifuran Isomers
Comparative studies on the stability of polyesters derived from different bifuran isomers have revealed significant differences in their behavior upon exposure to environmental conditions. A notable study compared a polyester (B1180765) synthesized from a 3,3'-bifuran-5,5'-dicarboxylic acid derivative with one derived from a 2,2'-bifuran-5,5'-dicarboxylic acid derivative. nih.gov
The findings indicated that the polyester containing the 5,5'-disubstituted 3,3'-bifuran moieties underwent cross-linking when exposed to air, even under ambient conditions. nih.gov In contrast, the polyester with the 5,5'-disubstituted 2,2'-bifuran (B1329537) moieties was found to be inert under the same conditions. nih.gov This suggests that the isomeric substitution pattern of the bifuran unit plays a crucial role in the photodegradation and oxidative stability of the resulting polymers. The study also noted that cyclic voltammetry indicated that the 3,3'-bifuran monomer was more difficult to oxidize than the 2,2'-bifuran monomer, which was contrary to the expectation that the more easily oxidized bifuran would lead to a less stable polymer. nih.gov
This comparative data highlights the nuanced structure-property relationships that govern the stability of these bio-based polymers.
Table of Thermal Degradation Data for PEBF
| Parameter | Value | Conditions |
|---|---|---|
| Td5 (5% Weight Loss) | 397°C | Nitrogen Atmosphere |
Table of Comparative Stability of Bifuran Isomer-Based Polyesters
| Bifuran Isomer in Polyester | Observation upon Exposure to Air |
|---|---|
| 5,5'-disubstituted 3,3'-bifuran | Undergoes cross-linking |
Advanced Characterization Methodologies in Research on Dimethyl 2,2 Bifuran 5,5 Dicarboxylate
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic characteristics of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. While specific experimental data for this exact compound is not widely published, analysis of the closely related and structurally similar compound, dimethyl furan-2,5-dicarboxylate, provides valuable insights into the expected spectral features.
¹H NMR: In a typical ¹H NMR spectrum, the protons on the furan (B31954) rings are expected to appear as distinct signals. For dimethyl furan-2,5-dicarboxylate, the two equivalent furan protons appear as a singlet at approximately 7.30 ppm when measured in acetone-d6. boronmolecular.com For this compound, one would anticipate signals for the protons at the 3, 3', 4, and 4' positions of the bifuran system. The methyl protons of the ester groups would be expected to produce a sharp singlet. In dimethyl furan-2,5-dicarboxylate, this signal is observed at around 3.88 ppm (in acetone-d6). boronmolecular.com
¹³C NMR: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For dimethyl furan-2,5-dicarboxylate, characteristic peaks are observed at approximately 52.55 ppm (for the methyl carbons), 119.26 ppm (for the C3 and C4 carbons of the furan ring), 147.51 ppm (for the C2 and C5 carbons), and 158.82 ppm (for the carbonyl carbons of the ester groups). boronmolecular.com In the case of this compound, a more complex spectrum would be expected, with distinct signals for the different carbon environments in the bifuran core and the ester functionalities.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals, especially to resolve any ambiguities in the 1D spectra and to confirm the connectivity between the two furan rings.
Table 1: Representative ¹H and ¹³C NMR Data for Dimethyl furan-2,5-dicarboxylate
| Nucleus | Chemical Shift (δ) in ppm (Solvent: Acetone-d6) |
|---|---|
| ¹H | 3.88 (s, 6H, -OCH₃) |
| 7.30 (s, 2H, furan-H) | |
| ¹³C | 52.55 (-OCH₃) |
| 119.26 (furan C3/C4) | |
| 147.51 (furan C2/C5) | |
| 158.82 (C=O) |
Data sourced from reference boronmolecular.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum would be dominated by absorptions corresponding to the ester and furan ring moieties.
Key expected absorption bands include:
C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in a conjugated ester.
C-O Stretching: Bands corresponding to the C-O stretching of the ester group would be expected in the 1200-1300 cm⁻¹ region.
Furan Ring Vibrations: The furan rings would exhibit characteristic C=C and C-O-C stretching vibrations. The C=C stretching bands typically appear in the 1500-1650 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from the furan rings are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated system of this compound. The extended π-system of the bifuran structure acts as a chromophore, absorbing light in the UV region.
Furthermore, UV-Vis spectroscopy can be a powerful tool for monitoring the degradation of the compound. Changes in the absorption spectrum, such as a shift in λmax or a change in absorbance intensity, can indicate alterations to the chromophore, potentially due to thermal or photo-oxidative degradation. This allows for the assessment of the compound's stability under various environmental conditions.
Thermal Analysis Techniques
Thermal analysis techniques are critical for determining the thermal stability, melting behavior, and decomposition profile of this compound, which are vital parameters for its processing and application in polymer synthesis.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Behavior
Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature or time. This technique is essential for determining key thermal transitions such as the melting point (Tm) and, if applicable, the glass transition temperature (Tg) and crystallization temperature (Tc).
While a specific DSC thermogram for the monomer is not publicly available, studies on its derivative polymer, poly(ethylene bifuranoate) (PEBF), reveal a high glass transition temperature in the range of 106–108 °C. This indicates a rigid polymer backbone, a property contributed by the bifuran monomer. For the monomer itself, a sharp endothermic peak corresponding to its melting point would be expected in a DSC scan. This melting point is a crucial indicator of purity. The crystallization behavior, observed as an exothermic peak upon cooling from the melt, provides information about the kinetics of solidification.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides a thermal decomposition profile, indicating the temperature at which the compound begins to degrade and the stages of its decomposition.
For this compound, a TGA curve would typically show a stable mass up to a certain temperature, followed by a sharp decrease in mass as the compound decomposes. The onset temperature of decomposition is a critical measure of its thermal stability. The shape of the TGA curve and its derivative (DTG) can reveal whether the decomposition occurs in a single step or multiple steps, providing insights into the degradation mechanism. This information is paramount for determining the maximum processing temperatures for this monomer in applications like melt polymerization, ensuring that it is handled below its decomposition temperature to prevent degradation and ensure the quality of the resulting polymer.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyl furan-2,5-dicarboxylate |
Mechanical and Rheological Characterization
The mechanical and rheological behavior of polymers derived from this compound is fundamental to determining their end-use applications. Techniques such as dynamic mechanical analysis, tensile testing, and orientation studies provide critical data on performance and processability.
Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties of materials, such as polymers. researchgate.net It involves applying a sinusoidal stress to a sample and measuring the resulting strain, which allows for the determination of the storage modulus (E' or G') and the loss modulus (E'' or G''). anton-paar.com The storage modulus represents the elastic portion of the material's response (energy stored), while the loss modulus represents the viscous portion (energy dissipated as heat). researchgate.net The ratio of these two, known as tan delta (tan δ), provides a measure of the material's damping characteristics.
In the context of polymers derived from this compound, such as Poly(ethylene 2,2′-bifuran-5,5′dicarboxylate) (PEBF), these properties are critical. Research has confirmed a glass transition temperature (Tg) for PEBF in the range of 106–108 °C, a key parameter often determined with high sensitivity by DMA. researchgate.net DMA has also been employed in studies of related furan-based polyesters to find indications of covalent cross-linking following exposure to ultraviolet light, which alters the material's mechanical response. researchgate.net
Table 1: Key Viscoelastic Properties and Their Significance
| Property | Symbol | Significance |
|---|---|---|
| Storage Modulus | E' or G' | Represents the material's stiffness and elastic behavior. |
| Loss Modulus | E'' or G'' | Represents the material's ability to dissipate energy (viscous behavior). |
| Tan Delta | tan δ | The ratio of loss to storage modulus; indicates damping properties and is sensitive to molecular motions and transitions like Tg. anton-paar.com |
Tensile testing is a fundamental method for evaluating the mechanical performance of a material by measuring its resistance to a pulling force. Key parameters obtained from this test include tensile modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand before breaking), and elongation at break (a measure of ductility).
Polyesters synthesized from this compound have demonstrated promising mechanical properties. Studies report that these bio-based polyesters exhibit a high tensile modulus. researchgate.netnih.gov Specifically, amorphous films prepared from copolyesters containing bifuran units have shown tensile moduli of approximately 2 GPa and tensile strengths reaching up to 66 MPa. researchgate.net Furthermore, PEBF has been observed to have higher tensile elongation to break values compared to some earlier reports, indicating good ductility. researchgate.net
Table 2: Tensile Properties of Bifuran-Containing Copolyester Films
| Mechanical Property | Value |
|---|---|
| Tensile Modulus | ~ 2 GPa |
| Tensile Strength | up to 66 MPa |
Data derived from amorphous film specimens of copolyesters containing furan and bifuran units. researchgate.net
Uniaxial orientation experiments are conducted to assess how a polymer's properties change when its chains are aligned in a single direction, typically through stretching. This process is vital for applications like fibers and films, as it can significantly enhance mechanical properties in the orientation direction. The results of these experiments provide insight into the material's suitability for industrial processes like biaxial orientation, which is used to produce strong, lightweight films for packaging.
For PEBF, the polyester (B1180765) derived from this compound and ethylene (B1197577) glycol, preliminary uniaxial orientation experiments have yielded positive results. researchgate.net The findings indicate that PEBF is a promising candidate for biaxial orientation processing, suggesting its potential for use in applications requiring high-performance films. researchgate.net The ability to control the arrangement of polymer chains is crucial for developing materials with anisotropic optical or electrical performance. nih.gov
Electrochemical Methods for Oxidative Stability Assessment
The stability of a monomer and its resulting polymer, particularly against oxidation, is a critical factor for processing and long-term durability. Electrochemical methods provide a sensitive means to investigate these properties.
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) behavior of molecules. By measuring the current response to a cycling voltage sweep, researchers can determine the oxidation and reduction potentials of a substance, providing insights into its stability and reactivity.
Research has shown that both the this compound monomer and the subsequent polymer are susceptible to thermal oxidation. researchgate.net To investigate this phenomenon, cyclic voltammetry studies were performed specifically on the monomer. researchgate.net This analysis helps to understand the oxidative degradation pathways, which is crucial for optimizing polymerization conditions and melt processing. The findings from these studies led to experiments involving the addition of antioxidants during polycondensation, which resulted in a marked reduction in thermal oxidation. researchgate.net
Dissolution Studies for Cross-linked Systems
Dissolution studies are a straightforward yet effective method to determine if a polymer has formed a cross-linked network. A cross-linked polymer will typically swell in a solvent but will not fully dissolve, whereas a linear polymer will form a true solution.
This method has been applied to furan-based polyesters to investigate changes upon exposure to environmental factors. For instance, dissolution experiments were used alongside DMA to confirm indications of covalent cross-linking in some furanic polyesters after exposure to UV light. researchgate.net Interestingly, studies comparing different bifuran isomers revealed significant differences in their reactivity. A polyester based on 3,3'-bifuran-5,5'-dicarboxylic acid was found to cross-link upon exposure to air, rendering it insoluble. researchgate.netacs.org In contrast, the polyester derived from 2,2'-bifuran-5,5'-dicarboxylate was found to be inert under the same conditions, highlighting the subtle but critical impact of monomer structure on material properties. researchgate.netacs.org
Emerging Research Frontiers and Prospective Applications
Integration into Advanced Functional Materials (e.g., Semiconducting Oligomers and Polymers)
Dimethyl 2,2'-bifuran-5,5'-dicarboxylate is a key building block for a new class of bio-based polyesters with performance characteristics that can surpass those of their fossil-fuel-based counterparts. The extended conjugation and rigidity of the bifuran moiety are instrumental in creating polymers with exceptional thermal, mechanical, and barrier properties.
Notably, poly(ethylene 2,2′-bifuran-5,5′-dicarboxylate) (PEBF), synthesized from this compound and ethylene (B1197577) glycol, has emerged as a high-performance bioplastic. acs.orgnih.gov Research demonstrates that PEBF exhibits a higher glass transition temperature (Tg) of approximately 106–108 °C compared to both bio-based poly(ethylene furanoate) (PEF) (Tg ~85 °C) and petroleum-derived poly(ethylene terephthalate) (PET) (Tg ~75 °C). nih.govacs.org This enhanced thermal stability allows it to be used in more demanding applications.
Furthermore, the bifuran structure imparts remarkable UV-blocking and gas barrier properties. nih.govacs.org Films made from bifuran polyesters show significant absorbance of UV radiation up to 400 nm, a feature not prominent in similar furan-based polyesters like PEF. nih.govnih.gov The oxygen barrier performance of these materials is also superior to that of PET, making them highly attractive for advanced packaging applications that protect sensitive goods from degradation. nih.govacs.orgresearchgate.net The mechanical properties are also noteworthy, with studies reporting a high tensile modulus, indicating significant stiffness and strength. acs.orgnih.gov Copolyesters incorporating the bifuran unit have also been developed, such as poly(butylene bifuranoate) (PBBf), which show promise for creating amorphous, transparent films with low gas permeability. acs.orgresearchgate.netoulu.fi
| Polymer | Monomer Source | Glass Transition Temp. (Tg) | Key Properties | Potential Applications |
|---|---|---|---|---|
| Poly(ethylene bifuroate) (PEBF) | Bio-based (Bifuran) | ~107 °C | High Tg, Excellent O2 Barrier, Intrinsic UV-Blocking (~400 nm), High Tensile Modulus. nih.govnih.gov | High-performance packaging, Electronics, Technical plastics. acs.org |
| Poly(butylene bifuranoate) (PBBf) | Bio-based (Bifuran) | Not specified | Can form transparent, amorphous copolyesters with low O2 permeability. acs.orgresearchgate.net | Barrier films, Packaging. researchgate.net |
| Poly(ethylene furanoate) (PEF) | Bio-based (Furan) | ~85 °C | Good O2 barrier, lower Tg than PEBF. nih.govacs.org | Bottles, Packaging films. acs.org |
| Poly(ethylene terephthalate) (PET) | Petroleum-based | ~75 °C | Commodity plastic, lower barrier performance than PEBF/PEF. nih.govacs.org | Bottles, Fibers, Packaging. acs.org |
Diversification of Bio-based Feedstocks for Bifuran Synthesis
The sustainable production of this compound hinges on the use of non-edible, renewable feedstocks. The primary pathway to the bifuran structure begins with lignocellulosic biomass, which is comprised of agricultural and forestry residues. This biomass is a rich source of C5 sugars (from hemicellulose) and C6 sugars (from cellulose).
The C5 sugar stream can be converted into furfural (B47365), a key platform chemical. researchgate.net Furfural is then oxidized to produce 2-furoic acid. The crucial step in forming the bifuran backbone is the dimerization of this furoic acid or its ester derivatives, such as methyl 2-furoate. researchgate.net This coupling reaction, often catalyzed by transition metals like palladium, links two furan (B31954) rings together to create 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) or its corresponding esters. acs.orgresearchgate.netresearchgate.net This pathway leverages inedible biomass, avoiding competition with food sources and enhancing the sustainability profile of the resulting polymers.
| Feedstock Source | Primary Component | Platform Chemical | Intermediate | Final Monomer Precursor |
|---|---|---|---|---|
| Agricultural/Forestry Residues (e.g., corn stover, bagasse) | Lignocellulose (Hemicellulose) | Furfural (from C5 sugars) | 2-Furoic Acid / Methyl 2-furoate | 2,2'-Bifuran-5,5'-dicarboxylic acid (BFDCA) |
This strategy aligns with the broader development of biorefineries, which aim to convert various biomass feedstocks into a range of valuable chemicals and materials, mirroring the versatility of petroleum refineries but with a sustainable foundation.
Green Chemistry Principles in the Lifecycle of this compound and its Materials
The lifecycle of this compound and its derived materials is increasingly being viewed through the lens of green chemistry to minimize environmental impact. Key principles are being integrated into its production and use.
Use of Renewable Feedstocks : The entire value chain is rooted in the use of inedible lignocellulosic biomass, a direct application of Green Chemistry Principle #7. This reduces reliance on finite fossil fuels and establishes a carbon cycle where CO2 absorbed by the biomass is eventually released, moving towards carbon neutrality.
Catalytic and Efficient Synthesis : The synthesis of the bifuran monomer has been optimized to use efficient catalytic methods. For instance, the oxidative coupling of methyl 2-furoate is achieved using palladium catalysts. researchgate.net Modern protocols are being developed to be phosphine (B1218219) ligand-free, reducing the use of complex and potentially hazardous reagents. acs.orgresearchgate.net
Atom Economy and Safer Solvents : Research focuses on maximizing the incorporation of atoms from reactants into the final product. Furthermore, there is a push towards replacing traditional, often hazardous, organic solvents with greener alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MTHF), which can be derived from levulinic acid, represent a promising direction for making the synthesis process more environmentally benign.
Design for Degradation : While bifuran-based polyesters are durable, their bio-based origin opens up possibilities for designing materials that can degrade under specific conditions at the end of their life, reducing plastic accumulation in the environment. This aligns with creating a circular economy for plastics.
By embedding these principles, the production of this compound is positioned not just as a substitution for petrochemicals but as a fundamentally more sustainable approach to material design.
Development of Novel Polymer Composites and Hybrid Materials
The exceptional mechanical and thermal properties of bifuran-based polyesters like PEBF make them prime candidates for use as matrices in advanced polymer composites and hybrid materials. While research in this specific area is still emerging, the potential is significant. Incorporating reinforcing agents such as nanoclays, carbon nanotubes, glass fibers, or natural fibers (e.g., cellulose (B213188) nanocrystals) into a bifuran polymer matrix could yield composites with tailored properties, including enhanced strength, stiffness, and heat resistance.
For context, research on the related bio-based polyester (B1180765), poly(ethylene 2,5-furandicarboxylate) (PEF), has demonstrated the viability of creating polymer-clay nanocomposites. researchgate.net In these materials, the dispersion of layered silicates like montmorillonite (B579905) within the PEF matrix can lead to exfoliated nanocomposites with improved barrier and mechanical properties. researchgate.net A similar approach could be applied to PEBF, potentially leading to bio-based composites with performance rivaling or exceeding that of traditional engineering plastics.
The development of such composites represents a critical frontier. These materials could find use in lightweight automotive components, durable electronic casings, and high-performance sporting goods, providing sustainable alternatives in sectors that currently rely on petroleum-based, non-renewable materials. This remains a promising and active area for future research.
Design of Responsive and Smart Materials Based on Bifuran Chemistry
The unique electronic and structural characteristics of the bifuran moiety provide a platform for creating novel responsive and "smart" materials that can change their properties in response to external stimuli. The conjugated π-system of the bifuran unit is key to this functionality.
A significant breakthrough is the development of photo-responsive, luminescent liquid crystalline polymers that incorporate bifuran moieties into their main chain. bohrium.com These polymers exhibit fascinating dual behavior. In solution, they undergo irreversible Z/E isomerization when exposed to 365 nm UV light. bohrium.com In a solid film state, the same UV irradiation triggers a [2+2] cycloaddition reaction between the chromophores. bohrium.com This reaction causes the material to become insoluble and quenches its fluorescence. This light-triggered change can be precisely controlled, allowing for the creation of high-resolution fluorescent patterns on the film surface, demonstrating significant potential for applications in optical data storage and anti-counterfeiting technologies. bohrium.com
Furthermore, research has explored the synthesis of photo-responsive, partially bio-based dimethacrylate resins derived from 2,2'-bifuran-5,5'-dicarboxylic acid, highlighting its versatility in creating light-sensitive polymer networks. researchgate.net The electrochemical properties of the bifuran structure have also been noted. Cyclic voltammetry studies have shown that both the monomer and the resulting polymers are susceptible to thermal oxidation, indicating a degree of electroactivity that could be harnessed for sensors or electro-optical devices. researchgate.net While the 2,2'-bifuran (B1329537) isomer has been found to be relatively inert to certain oxidative cross-linking reactions observed in other isomers (like the 3,3'-bifuran), this chemical stability is itself a crucial property for designing predictable and durable smart materials. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
